REACTION_CXSMILES
|
[O:1]1[CH2:6][CH:5]=[C:4]([C:7]2[C:8]([F:13])=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:3][CH2:2]1>CCOC(C)=O.[OH-].[OH-].[Pd+2]>[F:13][C:8]1[C:7]([CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:2.3.4|
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Name
|
|
Quantity
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3.5962 g
|
Type
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reactant
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Smiles
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O1CCC(=CC1)C=1C(=NC=CC1)F
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Name
|
|
Quantity
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66.9 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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1.409 g
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Type
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catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The round bottomed flask was flushed with argon
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Type
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CUSTOM
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Details
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A hydrogen balloon was then attached to the reaction
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Type
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FILTRATION
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Details
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Upon completion, the reaction was filtered through celite
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Name
|
|
Type
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product
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Smiles
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FC1=NC=CC=C1C1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |